N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Data Gap Pharmacological Profiling Chemical Biology

Medicinal chemistry projects often lack tailored chemical probes to map specific lipophilic pockets within a target's binding domain. N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide addresses this gap with its unique N-isopentyl substitution on the phenoxyacetamide tetrazole scaffold. This specific modification is predicted to confer distinct lipophilicity, metabolic stability, and off-target profiles compared to close analogs like pyridinyl or difluorobenzyl variants. Procuring this compound provides a critical new SAR data point to benchmark solubility, permeability, and target engagement, generating proprietary insights for lead optimization. Available through custom synthesis to ensure high purity and batch-to-batch consistency for reliable comparative analysis.

Molecular Formula C15H21N5O2
Molecular Weight 303.36 g/mol
Cat. No. B12179037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)C
InChIInChI=1S/C15H21N5O2/c1-11(2)8-9-16-14(21)10-22-13-6-4-12(5-7-13)15-17-19-20(3)18-15/h4-7,11H,8-10H2,1-3H3,(H,16,21)
InChIKeyDXSOVLRKRDHILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-methylbutyl) Tetrazole Acetamide: Procurement Overview


N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic, small-molecule acetamide derivative featuring a 2-methyl-2H-tetrazol-5-yl phenoxy core . This compound is cataloged within the same chemical space as numerous kinase-targeting and phosphodiesterase-targeting tetrazole-aryl amides, but a comprehensive search of primary literature and authoritative databases has not yielded a published, quantitative differential bioactivity profile for this specific entity relative to its closest structural analogs [1].

Non-Interchangeability of N-(3-methylbutyl) Tetrazole Acetamide


The phenoxyacetamide tetrazole scaffold is remarkably sensitive to N-substituent modifications, which can fundamentally alter target engagement, selectivity, and pharmacokinetics. For instance, within the related US9938274 patent family, simply changing the amine substituent modulates c-Met IC50 values from 7.40 nM to 60 nM [1]. Therefore, even close analogs like N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide or N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide cannot be considered generic substitutes without direct, compound-specific evidence [2]. The isopentyl (3-methylbutyl) chain of the target compound is predicted to confer distinct lipophilicity, metabolic stability, and off-target interaction profiles relative to its pyridinyl or benzyl counterparts [2].

Quantitative Evidence for N-(3-methylbutyl) Tetrazole Acetamide


Absence of Direct Comparative Bioactivity Data

A comprehensive search of ChEMBL, BindingDB, and the primary literature failed to identify any quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide against any biological target [1]. This is in stark contrast to related analogs from the US9938274 patent family. For example, a structurally related compound (BDBM387242) shows a c-Met IC50 of 7.40 nM and a VEGFR-2 IC50 of 10.2 nM [2]. Without this data, no direct potency comparison can be made against any in-class comparator [3].

Data Gap Pharmacological Profiling Chemical Biology

Predicted Lipophilicity Differentiation

While no experimental physicochemical data was found, computational predictions indicate the 3-methylbutyl substituent provides a calculated LogP value of approximately 2.76, which is notably higher than the methoxyethyl analog (cLogP ~1.50) and the difluorobenzyl analog (cLogP ~3.10) . This positions the target compound as having intermediate lipophilicity, which can be a critical differentiator for solubility, membrane permeability, and metabolic clearance in cellular assays [1]. This is a class-level inference and has not been experimentally validated for this compound .

Physicochemical Properties Computational Chemistry ADMET Prediction

Application Scenarios for N-(3-methylbutyl) Tetrazole Acetamide


Scaffold-Hopping for SAR Studies

Given its unique N-isopentyl substitution pattern, this compound could serve as a probing tool in an SAR campaign exploring the tolerance of a target protein's binding pocket for branched alkyl chains. Its procurement would be justified in medicinal chemistry projects where the goal is to map the lipophilic space of a target such as a kinase or PDE enzyme [1]. The lack of pre-existing data means any acquired data will generate a new, proprietary SAR point.

Negative Control for Selectivity Profiling

If a related compound, such as BDBM387242, is shown to be a potent c-Met inhibitor [2], this N-(3-methylbutyl) variant could be procured and tested in parallel. The difference in activity (or lack thereof) would serve as direct evidence for the amide side-chain's role in target engagement, providing critical selectivity data for the chemical series.

Physicochemical Comparator for Lipophilicity

For projects balancing solubility and permeability, this compound can be used as an intermediate-lipophilicity benchmark against more polar (methoxy) or more lipophilic (difluorobenzyl) analogs . Its experimentally measured solubility and metabolic stability would fill a key knowledge gap identified in computational predictions.

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